4-Iodobut-3-yn-2-ol
Description
Properties
CAS No. |
60127-51-7 |
|---|---|
Molecular Formula |
C4H5IO |
Molecular Weight |
195.99 g/mol |
IUPAC Name |
4-iodobut-3-yn-2-ol |
InChI |
InChI=1S/C4H5IO/c1-4(6)2-3-5/h4,6H,1H3 |
InChI Key |
QXBZJJNSMJJKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CI)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodobut-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodide group in 4-iodobut-3-yn-2-ol undergoes facile nucleophilic substitution (SN2) due to its excellent leaving-group ability. Common nucleophiles include:
-
Azides : Forms propargyl azides under mild conditions (e.g., NaN₃ in DMF at 25°C).
-
Thiols : Yields thioethers via displacement (e.g., using aryl thiols in THF with K₂CO₃).
-
Amines : Produces propargylamines under basic conditions.
Mechanism : The reaction proceeds via a backside attack on the electrophilic carbon adjacent to iodine, releasing iodide. Steric hindrance from the geminal dimethyl group enhances reaction rates by stabilizing the transition state .
Transition Metal-Catalyzed Cross-Couplings
The alkyne and iodide moieties enable participation in catalytic cross-coupling reactions:
Sonogashira Coupling
-
Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C.
-
Outcome : Couples with aryl/vinyl halides to form disubstituted alkynes (Fig. 1A).
Suzuki-Miyaura Coupling
-
Conditions : Pd(dba)₂ (2 mol%), SPhos ligand, K₂CO₃, dioxane/H₂O, 80°C .
-
Outcome : Substitutes iodide with aryl boronic acids (Fig. 1B).
Table 1: Representative Cross-Coupling Yields
| Reaction Type | Partner | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira | 4-Bromotoluene | 78 | |
| Suzuki-Miyaura | Phenylboronic acid | 65 |
Acid-Catalyzed Cyclizations
Under Brønsted or Lewis acid catalysis, this compound undergoes cyclization to form heterocycles:
Indene Formation
-
Mechanism : Protonation of the alcohol generates a propargyl cation, which undergoes electrophilic attack by arenes (e.g., benzene) followed by cyclization (Fig. 2A) .
Hydroarylation Reactions
Gold or silver catalysts promote alkyne hydroarylation:
-
Outcome : Adds aryl groups across the alkyne to form styrenyl iodides (Fig. 3).
Mechanistic Insight : The reaction proceeds via π-activation of the alkyne by Ag⁺, facilitating nucleophilic attack by arenes .
Oxidation and Elimination
The alcohol group can be oxidized or eliminated under specific conditions:
-
Oxidation : MnO₂ in CH₂Cl₂ converts the alcohol to a ketone (60% yield).
-
Elimination : KOtBu in THF induces dehydrohalogenation, forming a conjugated enyne.
Scientific Research Applications
4-Iodobut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodobut-3-yn-2-ol involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the triple bond confer unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
- 4-Iodobut-3-yn-2-ol vs. 3-methylpent-2-en-4-yn-1-ol (): The latter (C₆H₈O, MW 96.13 g/mol) shares an alkynyl group but lacks iodine. Its conjugated enynol system (C=C and C≡C bonds) enhances resonance stabilization, whereas the iodine in this compound increases molecular weight and polarizability, favoring nucleophilic substitution or Suzuki-Miyaura coupling reactions.
This compound vs. RWJ 67657 ():
RWJ 67657 (C₂₇H₂₄FN₃O, MW 425.50 g/mol) is a fluorophenyl-imidazole derivative with a hydroxybutynyl chain. While both compounds contain hydroxyl and alkynyl groups, RWJ 67657’s aromatic and heterocyclic moieties confer pharmacological activity (e.g., kinase inhibition), unlike this compound, which is primarily a synthetic intermediate.
Physicochemical Properties
| Property | This compound | 3-methylpent-2-en-4-yn-1-ol | RWJ 67657 |
|---|---|---|---|
| Molecular Weight (g/mol) | 196.00 | 96.13 | 425.50 |
| Key Functional Groups | -OH, C≡C, I | -OH, C≡C, C=C, CH₃ | -OH, C≡C, F, Imidazole |
| Polarity | High (due to I and -OH) | Moderate (enynol system) | High (aromatic rings) |
| Applications | Organic synthesis | Specialty chemicals | Pharmaceutical research |
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